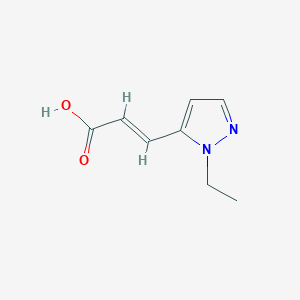

methanone CAS No. 339007-99-7](/img/structure/B2845632.png)

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

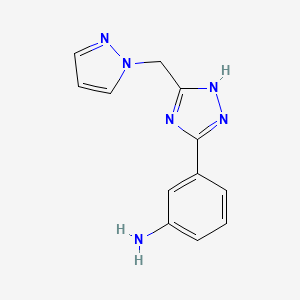

2-(4-Chlorophenyl)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound is an organochlorine compound, which is a type of compound that contains one or more carbon atoms bonded to one or more chlorine atoms. It is a highly versatile compound that can be used in a variety of ways, such as in the synthesis of other organochlorine compounds, and in the development of new drugs and materials.

Applications De Recherche Scientifique

Synthesis and Characterization :

- Shahana and Yardily (2020) synthesized and characterized novel compounds including (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone. The structural optimization and interpretation of theoretical vibrational spectra were made using density functional theory calculations. The study also analyzed the thermodynamic stability and reactivity of the compounds and conducted a molecular docking study to understand their antibacterial activity (Shahana & Yardily, 2020).

Antioxidant Activity :

- Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties. They evaluated these compounds for in vitro antioxidant activity, revealing that some compounds exhibited potent antioxidant activity, indicating their potential as new classes of antioxidant agents (Reddy et al., 2015).

Antiviral Activity :

- Chen et al. (2010) synthesized new derivatives including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Activity :

- Sivakumar et al. (2021) explored the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of related compounds. They found the compounds demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).

- Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine moieties and evaluated their anticancer and antimicrobial activities. These compounds performed well against pathogenic strains (Katariya et al., 2021).

Potential in Cancer Research :

- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds with potential anticancer activity, showing higher efficacy than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Luminescence Applications :

- Wen et al. (2021) designed and synthesized a new organic molecule demonstrating luminescence switching capabilities, indicating potential applications in materials science (Wen et al., 2021).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This suggests that 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone may have a similar effect on various biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s solubility may influence its absorption and distribution in the body, and thus its bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , this compound may induce a wide range of molecular and cellular changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the composition of the biological environment.

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NOS/c17-11-4-1-9(2-5-11)16-20-8-14(22-16)15(21)10-3-6-12(18)13(19)7-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGLTBDZIFNGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)

![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)

![N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2845563.png)

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)

![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)

![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)